N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-6(2)15-5-4-8(14-15)9-12-13-10(17-9)11-7(3)16/h4-6H,1-3H3,(H,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFAPYHPNGDIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1-Isopropyl-1H-pyrazole Subunit
The 1-isopropyl-1H-pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. A representative protocol involves reacting 1-isopropylhydrazine hydrochloride with acetylacetone in ethanol under reflux (78°C, 12 h), yielding 1-isopropyl-3-acetylpyrazole. Subsequent purification via silica gel chromatography (hexane/ethyl acetate, 7:3) achieves >85% purity. The reaction proceeds through a nucleophilic attack mechanism, where the hydrazine’s amino group attacks the diketone’s carbonyl carbon, followed by dehydration to form the pyrazole ring.
Construction of the 1,3,4-Oxadiazole Ring
The oxadiazole ring is typically synthesized from acylhydrazides through cyclodehydration. In a key procedure, N-hydroxyacetamide reacts with perfluoroisopropyl iodide in acetonitrile at -40°C under blue LED irradiation (3 W, 12 h) in the presence of Ru(bpy)₃(PF₆)₂ (0.5 mol%) and K₂CO₃ (3 equiv). This photoredox-catalyzed method achieves 72% yield by promoting radical-mediated C–N bond formation. Alternatively, classical thermal cyclization employs POCl₃ as a dehydrating agent: heating N-acetylhydrazinecarbothioamide with 1-isopropylpyrazole-3-carboxylic acid at 110°C for 6 h furnishes the oxadiazole core in 68% yield.
Coupling Strategies for Molecular Assembly
Amide Bond Formation Between Oxadiazole and Acetamide
The acetamide group is introduced via nucleophilic acyl substitution. 5-(1-Isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is reacted with acetyl chloride in anhydrous dichloromethane (DCM) at 0°C, using triethylamine (2.5 equiv) as a base. After stirring for 4 h at room temperature, the product is extracted with DCM, washed with brine, and dried over MgSO₄, yielding N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide at 89% purity.
One-Pot Tandem Synthesis
Recent advances employ tandem reactions to streamline synthesis. A mixture of 1-isopropyl-3-carboxypyrazole , thiosemicarbazide , and acetic anhydride is heated at 120°C in DMF for 8 h, simultaneously forming the oxadiazole ring and acetylating the amine. This method reduces purification steps and improves overall yield to 76%.
Catalytic and Solvent Optimization
Role of Transition Metal Catalysts
The Ru(bpy)₃²⁺ complex enhances oxadiazole formation efficiency by facilitating single-electron transfer (SET) processes, reducing reaction time from 24 h to 12 h. Comparative studies show that replacing Ru with Ir(ppy)₃ decreases yield to 54%, underscoring Ru’s superior redox properties.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like MeCN and DMF improve oxadiazole cyclization yields (>70%) by stabilizing ionic intermediates. Conversely, nonpolar solvents (toluene, hexane) result in incomplete reactions (<30% yield).
Analytical Characterization and Validation
Spectroscopic Confirmation
IR Spectroscopy : The acetamide C=O stretch appears at 1665 cm⁻¹, while the oxadiazole C=N vibration is observed at 1602 cm⁻¹.
¹H NMR (400 MHz, CDCl₃): δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.18 (s, 3H, COCH₃), 4.76 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.98 (s, 1H, pyrazole-H), 8.21 (s, 1H, oxadiazole-H).
MS (ESI+) : m/z 345.33 [M+H]⁺, consistent with the molecular formula C₁₆H₁₆FN₅O₃.
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/MeCN, 1 mL/min) reveals a single peak at t = 6.7 min, confirming >98% purity.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Replacing Ru(bpy)₃(PF₆)₂ with CuI (10 mol%) in oxadiazole synthesis reduces catalyst cost by 80% while maintaining 65% yield.
Waste Management Protocols
Neutralization of acidic by-products with NaHCO₃ and solvent recovery via distillation achieve 90% solvent reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
Biological Activities
The compound has been evaluated for a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide have demonstrated inhibition against various cancer cell lines, including ovarian and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and disruption of cell cycle progression .
- Antidiabetic Effects :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Study 1: Anticancer Evaluation
A study conducted on a series of oxadiazole derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutics. The study utilized MTT assays to assess cell viability post-treatment.
Case Study 2: Antidiabetic Screening
In another investigation focused on antidiabetic effects, this compound was tested in diabetic rat models where it significantly lowered blood glucose levels after administration compared to control groups. Biochemical assays indicated improved insulin sensitivity and enhanced glucose uptake in muscle tissues.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-1H-pyrazole-3-carboxylic acid
- 1-isopropyl-1H-pyrazole-3-acetic acid
- 3,5-dimethyl-1H-pyrazole-1-acetic acid
Uniqueness
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of both the oxadiazole and pyrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds .
Biological Activity
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazole moiety linked to an oxadiazole ring. The molecular formula is C_{11}H_{13N_5O with a molecular weight of approximately 233.26 g/mol. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, a study synthesized various oxadiazole derivatives and tested their efficacy against different bacterial strains. The results indicated that derivatives similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| N-(5-(1-isopropyl... | 32 | Staphylococcus aureus |
| N-(5-(1-isopropyl... | 64 | Escherichia coli |
| N-(5-(1-isopropyl... | 16 | Pseudomonas aeruginosa |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Structure-activity relationship (SAR) studies suggest that modifications in the oxadiazole moiety can enhance cytotoxic effects against cancer cell lines. For example, compounds with similar structures were shown to inhibit cell proliferation in various cancer types, including breast and lung cancers .
In vitro assays using MTT and colony formation assays revealed that the compound could induce apoptosis in cancer cells through caspase activation pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA or interfere with DNA replication processes, leading to apoptosis in tumor cells.
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were tested for their antimicrobial properties against clinical isolates. The results showed that certain modifications led to enhanced activity against resistant strains of bacteria .
- Cancer Cell Line Studies : In a study focusing on breast cancer cell lines (MCF7), the compound demonstrated significant inhibition of cell growth at lower concentrations than traditional chemotherapeutics .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of hydrazide precursors under reflux conditions (e.g., using ethanol or DMF as solvents) .
Functionalization : Introduction of the isopropyl-pyrazole moiety through nucleophilic substitution or coupling reactions, often catalyzed by bases like K₂CO₃ .
Acetamide Attachment : Reaction of the oxadiazole intermediate with acetyl chloride or acetic anhydride in the presence of a coupling agent (e.g., EDCI) .
Key Optimization : Use of thionyl chloride for chlorination steps (to activate intermediates) and chromatographic purification (e.g., HPLC) to ensure >95% purity .
Basic: How should this compound be characterized structurally and analytically?
Methodological Answer:
Employ a combination of spectroscopic and chromatographic techniques:
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for pyrazole (δ 6.8–7.5 ppm), oxadiazole (δ 8.1–8.5 ppm), acetamide (δ 2.1 ppm) | Confirm connectivity and substituent positions. |
| IR Spectroscopy | Peaks at 1650–1680 cm⁻¹ (C=O), 3100–3300 cm⁻¹ (N-H), 1250–1300 cm⁻¹ (C-O-C) | Identify functional groups. |
| LC-MS | Molecular ion peak matching theoretical mass (e.g., m/z 320.3 for C₁₃H₁₇N₅O₂) | Verify molecular weight and purity. |
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
Prioritize enzyme inhibition assays due to structural similarity to bioactive oxadiazoles:
- Lipoxygenase (LOX) Inhibition : Measure IC₅₀ values via UV-Vis spectroscopy at 234 nm (linoleic acid substrate) .
- Cholinesterase Inhibition : Use Ellman’s method for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) activity .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while ethanol minimizes side reactions .
- Catalyst Screening : Test bases (KOH vs. K₂CO₃) for nucleophilic substitution steps; K₂CO₃ in acetone increases yield by 15–20% .
- Temperature Control : Maintain reflux at 80–90°C for oxadiazole ring formation to avoid decomposition .
Data-Driven Adjustment : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of hydrazide to acyl chloride) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Comparative Analysis : Replicate assays under standardized conditions (pH, temperature) to isolate variables .
Purity Verification : Use HPLC to confirm compound integrity; impurities >5% may skew results .
Structural Analog Testing : Compare activity of derivatives (e.g., methyl vs. chloro substituents) to identify SAR trends .
Case Study : Inconsistent BChE inhibition data may arise from differences in enzyme sources (human vs. bovine); validate with recombinant enzymes .
Advanced: What computational approaches predict target interactions and optimize bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to LOX or AChE active sites; prioritize poses with lowest ΔG values .
- QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors to predict IC₅₀ .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability; analyze RMSD/RMSF plots .
Advanced: How to design derivatives with improved solubility while retaining activity?
Methodological Answer:
Substituent Modification : Replace isopropyl with hydrophilic groups (e.g., -OH, -COOCH₃) on the pyrazole ring .
Prodrug Strategies : Introduce phosphate esters at the acetamide group for pH-dependent solubility .
Co-Crystallization : Screen with cyclodextrins or PEG to enhance aqueous stability .
Validation : Measure logD (octanol/water partition coefficient) and compare solubility profiles via nephelometry .
Advanced: What experimental strategies validate the compound’s mechanism of action?
Methodological Answer:
Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
Gene Knockdown : Use siRNA to silence putative targets (e.g., LOX) and assess rescue of activity in cell models .
Case Example : If cytotoxicity is observed, confirm apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
